molecular formula C18H20OS B1360609 3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898794-98-4

3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360609
CAS No.: 898794-98-4
M. Wt: 284.4 g/mol
InChI Key: JBOLDUNBWWOYPE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone is a propiophenone derivative characterized by a 2,5-dimethylphenyl group attached to the propanone backbone and a thiomethyl (-S-CH3) substituent at the 2' position of the adjacent phenyl ring.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOLDUNBWWOYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644729
Record name 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-98-4
Record name 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with a suitable acyl chloride, followed by the introduction of a thiomethyl group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The thiomethylation can be achieved using thiomethylating agents like methylthiol or dimethyl disulfide under basic conditions.

Industrial Production Methods

On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with a catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in nucleophilic interactions, while the phenyl and propiophenone moieties can engage in π-π stacking and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Properties

The 2,5-dimethylphenyl moiety is a critical feature shared with compounds like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (), which exhibits strong PET-inhibiting activity (IC50 ~10 µM). The 2,5-substitution pattern on the phenyl ring enhances lipophilicity and optimizes spatial alignment for target interaction, a trait conserved across diverse backbones (e.g., carboxamides vs. propiophenones). Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide) further enhance activity by modulating electronic density, whereas methyl groups act as electron donors .

Backbone Modifications

For instance, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (logP ~3.2 inferred) may exhibit lower cellular uptake than the more lipophilic propiophenone derivative (estimated logP >4 due to the thiomethyl group) .

Thiomethyl vs. Methyl Substituents

The substitution of a methyl group (as in 3-(2,5-dimethylphenyl)-2'-methylpropiophenone, ) with a thiomethyl group introduces sulfur, which increases electronegativity and polarizability. This modification likely enhances oxidative stability compared to ethers but may reduce metabolic stability due to susceptibility to sulfoxidation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents (Phenyl) 2' Position logP (Estimated) PET IC50 (µM) Reference
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone Propiophenone 2,5-dimethyl Thiomethyl ~4.5 N/A
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone Propiophenone 2,5-dimethyl Methyl ~3.8 N/A
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Carboxamide 2,5-dimethyl Hydroxy ~3.2 ~10
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Carboxamide 2,5-difluoro Hydroxy ~2.9 ~10

Biological Activity

3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including case studies and detailed data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 2,5-dimethylphenyl moiety, which is often associated with various biological activities. The presence of the thiomethyl group may enhance its interaction with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the 2,5-dimethylphenyl scaffold. For instance, derivatives such as N-2,5-dimethylphenylthioureido acids have shown significant activity against resistant strains of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (µg/mL)
N-2,5-DimethylphenylthioureidoMethicillin-resistant S. aureus2
N-2,5-DimethylphenylthioureidoVancomycin-resistant E. faecium4
N-2,5-DimethylphenylthioureidoCandida auris>8

These findings indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and drug-resistant fungal strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated varying degrees of antiproliferative effects against different cancer cell lines. The following table presents IC50 values for selected cell lines:

Cell LineIC50 (µg/mL)Activity Level
Jurkat (human T-cell leukemia)15Moderate
Caco-2 (colon cancer)20Moderate
D17 (canine osteosarcoma)10High

These results suggest that the compound may serve as a potential lead for developing anticancer agents, particularly due to its activity against resistant cancer cell lines .

The mechanism underlying the biological activities of this compound is still under investigation. However, it is hypothesized that the thiomethyl group may facilitate interactions with cellular targets such as enzymes involved in microbial resistance or cancer cell proliferation pathways. Further studies are needed to elucidate these mechanisms fully.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance binding affinity to bacterial enzymes.
  • Anticancer Effects : Another investigation focused on the antiproliferative effects on canine cancer cell lines, revealing significant cytotoxicity at low concentrations. The study concluded that modifications to the chemical structure could further enhance efficacy against human cancer cells.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone with high purity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, temperature stability) to avoid side reactions. Post-synthesis purification via column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) is recommended. Purity validation requires cross-referencing NMR, IR, and HPLC data. Safety protocols for handling thiomethyl groups (e.g., PPE, ventilation) should align with OSHA standards .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Assign NMR peaks by comparing experimental data with computational predictions (e.g., DFT-based chemical shift simulations). IR spectroscopy should confirm functional groups like the thiomethyl (-SCH3) and ketone moieties. Discrepancies in spectral data require iterative refinement of synthesis or computational parameters .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under nitrogen at -20°C in amber vials to minimize oxidative and photolytic degradation. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life. Organic degradation rates, as noted in pollution studies, emphasize temperature control to stabilize reactive matrices .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations can model solvent effects and transition states. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate predictions with small-scale exploratory reactions, adjusting parameters like solvent polarity or catalyst loading .

Q. What experimental design strategies address contradictions in kinetic data for thiomethyl-containing compounds?

  • Methodological Answer : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst type). Replicate experiments under identical conditions to identify systemic errors. For time-sensitive degradation (e.g., organic compound instability), implement continuous cooling during data collection to minimize thermal artifacts .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar byproducts?

  • Methodological Answer : Screen columns (C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to improve resolution. Adjust gradient elution profiles based on retention time modeling. Pitfalls like peak tailing require pH optimization or ion-pairing agents .

Methodological Frameworks

Integrating Comparative Analysis in Reaction Optimization

  • Approach : Adopt a comparative research model to evaluate synthetic pathways. For example, compare traditional Friedel-Crafts acylation vs. transition-metal-catalyzed methods for aryl ketone formation. Use metrics like yield, purity, and environmental impact (e.g., E-factor) to rank methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.